4-(Pentylamino)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75681-60-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(pentylamino)benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-9-13-11-7-5-10(6-8-11)12(14)15/h5-8,13H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
PEIGTVJQKKVZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Development of Novel and Optimized Synthetic Routes for 4-(Pentylamino)benzoic acid
The creation of this compound can be approached through various synthetic pathways, often involving the formation of a carbon-nitrogen bond between a pentyl group and a benzoic acid derivative. Key considerations in developing these routes include the reactivity of precursor molecules, reaction conditions to maximize yield and purity, and the potential use of catalysts to enhance efficiency.
The synthesis of this compound and related N-alkylated aminobenzoic acids often starts from precursors like 4-aminobenzoic acid or its derivatives. One common method is reductive amination. For instance, the synthesis of 4-bromo-3-(isobutylamino)benzoic acid was achieved through the reductive amination of isobutyraldehyde (B47883) with 3-amino-4-bromobenzoic acid in the presence of sodium triacetoxyborohydride (B8407120). jst.go.jp A similar strategy could be envisioned for this compound, where 4-aminobenzoic acid reacts with pentanal.
Another approach involves the direct alkylation of 4-aminobenzoic acid. A series of N-alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and various alkylating agents under mild conditions. nih.govresearchgate.net This suggests that reacting 4-aminobenzoic acid with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) in the presence of a suitable base could yield this compound.
Recent advancements in C-H activation offer a more direct route. A method for the ortho-amination of benzoic acids has been developed using an iridium catalyst, demonstrating high selectivity for the position next to the carboxyl group. nih.gov While this method focuses on ortho-amination, it highlights the potential of catalytic C-H functionalization for accessing substituted benzoic acids. Furthermore, decarboxylative amination of benzoic acids, including those with electron-donating substituents, provides another modern synthetic tool. rsc.org This reaction proceeds via a palladium-catalyzed C-N cross-coupling pathway. rsc.org
The table below summarizes potential precursor combinations for the synthesis of this compound.
| Precursor 1 | Precursor 2 | Reaction Type |
| 4-Aminobenzoic acid | Pentanal | Reductive Amination |
| 4-Aminobenzoic acid | 1-Bromopentane | N-Alkylation |
| 4-Chlorobenzoic acid methyl ester | Nonylmagnesium bromide | Iron-catalyzed cross-coupling |
| Benzoic acid | Pentylamine | Decarboxylative Amination |
This table presents plausible synthetic routes based on established chemical principles.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst.
For N-alkylation reactions, the choice of solvent and base is critical. In the synthesis of N-alkyl derivatives of 4-aminobenzoic acid, potassium carbonate was used as the base. nih.govresearchgate.net The reaction temperature and duration would need to be carefully controlled to prevent side reactions, such as over-alkylation.
In reductive amination, the choice of reducing agent is important. Sodium triacetoxyborohydride is often favored for its mildness and selectivity. jst.go.jp The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) or methanol. jst.go.jpgoogle.com
For catalytic methods like C-H amination, optimization involves screening different catalyst loadings, solvents, and reaction times. For instance, in an iridium-catalyzed C-H ortho-amination, a catalyst loading of 3 mol% was found to be optimal for achieving full conversion for several substrates. nih.gov The reaction was also shown to be tolerant of various functional groups and could be performed in a range of solvents, including DMF and NMP. nih.gov
The purification of the final product is also a key step. Recrystallization is a common method for purifying solid compounds like this compound. For example, 4-nonylbenzoic acid was purified by recrystallization from hexanes. orgsyn.org
Catalysis offers efficient and often milder pathways for synthesizing molecules like this compound. Transition metal catalysts, in particular, have been employed in various amination reactions.
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to noble metal catalysts. An iron-catalyzed method has been developed for the cross-coupling of Grignard reagents with aryl chlorides, which was successfully applied to the synthesis of 4-nonylbenzoic acid methyl ester from 4-chlorobenzoic acid methyl ester and nonylmagnesium bromide. orgsyn.org A similar approach could be adapted for the synthesis of this compound precursors.
Palladium catalysts are widely used in C-N bond formation reactions. A protocol for the decarboxylative amination of benzoic acids utilizes a palladium catalyst to facilitate the cross-coupling of an aryl iodine intermediate with an amine. rsc.org
Iridium catalysts have been shown to be effective for the direct ortho-amination of benzoic acids. nih.gov This method offers high regioselectivity and functional group tolerance. While this specific method targets the ortho position, it underscores the potential of directed C-H activation for synthesizing substituted benzoic acids.
The following table provides an overview of catalytic systems that could be relevant for the synthesis of this compound.
| Catalyst System | Reaction Type | Potential Application |
| Ferric acetylacetonate (B107027) [Fe(acac)₃] | Cross-coupling | Synthesis of alkylated benzoic acid precursors |
| Palladium-based catalysts | Decarboxylative Amination | Direct amination of benzoic acid with pentylamine |
| Iridium-based catalysts | C-H Amination | Directed synthesis of aminobenzoic acids |
This table illustrates potential catalytic strategies based on reported methodologies for similar compounds.
Derivatization Strategies for this compound
The presence of both a carboxylic acid and a secondary amine group in this compound allows for a variety of derivatization reactions. These modifications can be used to generate a library of related compounds for further study.
The carboxyl group of this compound can be readily converted to an ester. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net For example, benzocaine (B179285) (ethyl 4-aminobenzoate) is synthesized by the Fischer esterification of p-aminobenzoic acid with ethanol. researchgate.net Similarly, reacting this compound with various alcohols would yield the corresponding esters.
Alternatively, the ester can be formed by reacting the carboxyl group with an alkyl halide in the presence of a base. This method was used to prepare a series of O-alkyl derivatives of 4-aminobenzoic acid. nih.gov
The table below shows examples of potential ester derivatives of this compound.
| Alcohol | Ester Product Name |
| Methanol | Methyl 4-(pentylamino)benzoate |
| Ethanol | Ethyl 4-(pentylamino)benzoate |
| Propanol | Propyl 4-(pentylamino)benzoate |
This table provides examples of esters that could be synthesized from this compound.
The carboxyl group of this compound can also be converted to an amide by reacting it with an amine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.
Several methods for direct amidation have been developed. Boric acid has been shown to catalyze the amidation of benzoic acids with aromatic amines. asianpubs.org Another approach involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
More recently, various catalytic systems have been developed for direct amidation. For example, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been reported as a highly active catalyst for the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.org
The secondary amine of this compound could also undergo N-acylation. For instance, the N-acylation of an anilino-ester was examined with various solvents and reagents in the synthesis of a key pharmaceutical intermediate. researchgate.net This suggests that the pentylamino group could be further functionalized. For example, reacting this compound with an acyl chloride or anhydride (B1165640) would yield an N-acyl derivative. An example is the formation of 4-(pentanoylamino)benzoic acid from 4-aminobenzoic acid. nih.gov
The following table provides examples of potential amide derivatives of this compound.
| Amine | Amide Product Name |
| Ammonia | 4-(Pentylamino)benzamide |
| Methylamine | N-Methyl-4-(pentylamino)benzamide |
| Aniline (B41778) | N-Phenyl-4-(pentylamino)benzamide |
This table presents examples of amides that could be synthesized from this compound.
Modifications and Substitutions on the Pentylamino Moiety
The pentylamino group, a secondary amine attached to the aromatic ring, offers a reactive site for various chemical transformations. These modifications can alter the compound's physical and chemical properties. Key reactions targeting this moiety include N-acylation and N-alkylation.
N-Acylation: The nitrogen atom of the pentylamino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding N-pentyl-N-acylaminobenzoic acid derivatives. This reaction is analogous to the Schotten-Baumann reaction. For instance, the reaction of a 4-(alkylamino)benzoic acid with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the amide. researchgate.net This transformation is significant as it can introduce a wide variety of functional groups onto the nitrogen atom, thereby modulating the molecule's properties. The general scheme for N-acylation is a well-established method for forming amide bonds. organic-chemistry.org
N-Alkylation: Further alkylation of the secondary amine is also feasible, leading to a tertiary amine. This can be achieved using alkylating agents like alkyl halides. For example, studies on 4-aminobenzoic acid (PABA) have demonstrated that N-alkylation can be performed using alkylating agents in the presence of a base like potassium carbonate under mild conditions. researchgate.netnih.gov A similar strategy could be applied to this compound to introduce a second alkyl group on the nitrogen atom. Catalytic methods, such as the use of palladium complexes for the N-alkylation of amines with alcohols, represent a more sustainable approach. rsc.org
Other Modifications: The synthesis of various [(functionalized-alkyl)amino]benzoic acids has been described, where functional groups are introduced at the terminus of the alkyl chain. nih.govacs.org This suggests that the pentyl group itself can be a target for modification, although this typically involves starting with a pre-functionalized pentylamine in the initial synthesis of the parent molecule rather than direct modification of the pentyl chain on this compound.
Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring. The outcome of such reactions on a substituted benzene is dictated by the electronic properties of the existing substituents. In this compound, two substituents are present: the pentylamino group (-NHC₅H₁₁) and the carboxylic acid group (-COOH).
The pentylamino group is an activating group and an ortho, para-director. savemyexams.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the π-system of the benzene ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. Conversely, the carboxylic acid group is a deactivating group and a meta-director. doubtnut.comquora.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive and directing incoming electrophiles to the meta position.
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally predominates. uci.edu Therefore, for this compound, the strongly activating pentylamino group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5).
The expected major products for common electrophilic substitution reactions are:
Halogenation (e.g., Bromination): Reaction with Br₂ in the presence of a Lewis acid would be expected to yield 3-bromo-4-(pentylamino)benzoic acid and 3,5-dibromo-4-(pentylamino)benzoic acid, depending on the reaction conditions.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield 3-nitro-4-(pentylamino)benzoic acid. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-N⁺H₂C₅H₁₁), which is a deactivating, meta-directing group. This could potentially lead to the formation of 2-nitro-4-(pentylamino)benzoic acid, although the primary directing effect is expected from the unprotonated amino group.
Sulfonation: Reaction with fuming sulfuric acid would lead to 3-sulfo-4-(pentylamino)benzoic acid.
These predictions are based on established principles of electrophilic aromatic substitution and the known effects of amino and carboxyl substituents. savemyexams.comimperial.ac.uk
Mechanistic Studies of Chemical Transformations Involving this compound
Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the kinetic, thermodynamic, and mechanistic details of transformations involving this compound.
Reaction Kinetics and Thermodynamic Analysis of Derivatization Pathways
The rates and equilibrium positions of reactions involving this compound are governed by thermodynamic and kinetic factors.
Thermodynamic Considerations: Thermodynamic data for the parent compound, 4-aminobenzoic acid (PABA), provides insight into the stability and energy of the core structure. For example, the standard molar enthalpy of sublimation for PABA has been determined, which is a measure of the energy required to transfer the molecule from the solid state to the gas phase. researchgate.netresearchgate.net The dissociation of the carboxylic acid and the protonation of the amino group are key equilibria. Calorimetric studies on aminobenzoic acids have determined the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes for these proton ionization processes in aqueous solutions. byu.edu For instance, the dissociation of the protonated form of p-aminobenzoic acid is an important thermodynamic parameter. dntb.gov.ua These values are influenced by temperature and the ionic strength of the solution. nist.gove-bookshelf.de Derivatization reactions, such as esterification, are equilibrium-controlled processes. The position of the equilibrium can be influenced by factors like temperature and the removal of a product (e.g., water). google.com
The table below summarizes thermodynamic parameters for the related compound, 4-aminobenzoic acid.
| Thermodynamic Parameter | Value | Compound/Process |
| Enthalpy of Sublimation (ΔH°sub) | Varies with study | 4-Aminobenzoic acid |
| Acid Dissociation Constant (pKₐ) | ~4.92 (carboxyl) | 4-Aminobenzoic acid |
| Protonation Constant (pKₐ) | ~2.5 (amino) | 4-Aminobenzoic acid |
| Gibbs Free Energy of Dissociation (ΔG°) | Determined | Protonated p-aminobenzoic acids |
| Enthalpy of Dissociation (ΔH°) | Determined | Protonated p-aminobenzoic acids |
| Entropy of Dissociation (ΔS°) | Determined | Protonated p-aminobenzoic acids |
Note: The exact values can vary depending on experimental conditions such as temperature and solvent.
Investigation of Intermediates and Transition States in Key Reactions
The course of a chemical reaction is defined by the intermediates and transition states that form along the reaction pathway.
Electrophilic Aromatic Substitution: The mechanism of EAS proceeds through a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. researchgate.net In the case of this compound, the attack of an electrophile (E⁺) on the benzene ring disrupts the aromatic system to form this intermediate. The positive charge in the arenium ion is delocalized across the ring, with significant resonance contributors placing the charge ortho and para to the site of attack. The stability of this intermediate determines the reaction rate and the regioselectivity. The pentylamino group, being an electron-donating group, stabilizes the arenium ion when the attack is at the ortho or para positions relative to it, thus favoring substitution at these sites. The first step, the formation of this intermediate, is typically the rate-determining step due to the loss of aromaticity. researchgate.net The subsequent deprotonation is a fast step that restores the stable aromatic ring. researchgate.net
N-Acylation: The acylation of the pentylamino group proceeds through a tetrahedral intermediate. The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This forms a transient tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride ion) to form the final amide product.
Transition States: Transition states are high-energy, transient configurations at the peak of the energy profile between reactants and intermediates or products. researchgate.net For example, in the EAS mechanism, there is a transition state leading to the formation of the Wheland intermediate and another leading from the intermediate to the product. According to Hammond's postulate, the structure of the rate-determining transition state resembles the high-energy Wheland intermediate. imperial.ac.uk Theoretical calculations and experimental studies on related systems, such as the protonation of N-alkylanilines, have been used to probe the structures and energies of these fleeting species. jsynthchem.com
Solvent Effects on Reactivity and Selectivity of this compound Reactions
The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. Solvents can affect the stability of reactants, intermediates, and transition states, as well as the solubility of reagents.
Esterification Reactions: In the esterification of the carboxylic acid group, the solvent plays a crucial role. For the esterification of 4-aminobenzoic acid, a variety of solvents have been employed. The reaction can be carried out in an excess of the alcohol that is being used for esterification, which also serves to shift the equilibrium towards the product. google.com The use of aprotic, halo-organic solvents like dichloromethane (B109758) has been shown to be effective for esterification reactions of PABA derivatives, whereas aprotic, non-halo-organic solvents like benzene and toluene (B28343) were found to be ineffective in some cases. researchgate.net More recently, sustainable media like natural deep eutectic solvents (NADES) have been explored for the synthesis of benzocaine analogues from PABA, offering an environmentally friendly alternative to traditional organic solvents. acsgcipr.org
General Solvent Effects: The polarity of the solvent can impact reaction rates. For reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species. For example, the SN2 reaction mechanism, which can be involved in N-alkylation, is typically favored in polar aprotic solvents like DMF or DMSO. ajchem-a.com However, the nature of the solvent can also affect the absorption spectra of the compounds, indicating specific solvent-solute interactions like hydrogen bonding and charge-transfer complex formation. These interactions can influence the reactivity of the solute molecules. For instance, the use of different polar solvents can cause shifts in the UV-Vis absorption bands of PABA-derived azo dyes, reflecting changes in the electronic distribution of the molecule.
The following table provides examples of solvents used in reactions involving aminobenzoic acid derivatives and their general effect.
| Reaction | Solvent Type | Examples | Effect on Reaction |
| Esterification | Aprotic, Halo-organic | Dichloromethane | Effective medium for reaction. researchgate.net |
| Esterification | Aprotic, Non-halo-organic | Benzene, Toluene | Reported as ineffective in some cases. researchgate.net |
| Esterification | Natural Deep Eutectic Solvents (NADES) | Urea-Choline Chloride | Sustainable, green alternative; can act as a catalyst. acsgcipr.org |
| N-Alkylation | Polar Aprotic | DMF, DMSO | Favors SN2-type mechanisms. ajchem-a.com |
| General | Polar Solvents (e.g., ethanol, water) | Ethanol, Water | Can stabilize charged species and form hydrogen bonds, affecting reactivity and spectral properties. |
Advanced Structural Characterization and Solid State Studies
Single Crystal X-ray Diffraction Analysis of 4-(Pentylamino)benzoic acid
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a comprehensive search for a published study detailing this analysis for this compound (CAS 75681-60-6) did not yield any specific results. Consequently, the detailed structural parameters derived from such an analysis are not available.
Determination of Unit Cell Parameters and Space Group
No published crystallographic studies were found for this compound. Therefore, the unit cell dimensions (a, b, c, α, β, γ), cell volume, and the crystal system/space group for this compound have not been determined or reported.
Elucidation of Molecular Conformation and Bond Geometries in the Crystalline State
Without single-crystal X-ray diffraction data, the specific molecular conformation, including torsion angles between the phenyl ring and the pentylamino group, as well as precise bond lengths and angles for the molecule in the crystalline state, remain uncharacterized.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within the Crystal Lattice
A detailed analysis of the intermolecular interactions that govern the crystal packing of this compound is not possible without experimental structural data. While it can be hypothesized that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif in benzoic acid derivatives, and that the amino group would also participate in hydrogen bonding, specific details of these or other potential interactions like π-π stacking are not documented.
Polymorphism and Crystal Engineering of this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Studies on related molecules, such as other N-substituted aminobenzoic acids, often reveal complex polymorphic behavior. nih.gov However, the investigation into the potential polymorphism of this compound has not been reported.
Identification and Characterization of Different Crystalline Forms
There are no reports on the identification or characterization of any polymorphic forms of this compound in the searched scientific literature.
Strategies for Controlled Crystallization and Polymorph Selection
Research into crystal engineering provides strategies for controlling crystallization to target specific polymorphs with desired properties. These strategies often involve a systematic variation of crystallization conditions such as solvent, temperature, and cooling rate. While general principles of crystal engineering are well-established, specific strategies for the controlled crystallization and polymorph selection of this compound have not been developed or published due to the lack of foundational structural studies on the compound.
Impact of Crystallization Conditions on Supramolecular Architecture
The crystallization of p-aminobenzoic acid (PABA), a structural analogue of this compound, has been shown to yield different polymorphs depending on the solvent and cooling rate. rsc.orgresearchgate.net For instance, the α-polymorph is often obtained, while the β-form can be accessed under specific conditions, such as slow cooling in water or ethyl acetate. researchgate.net This highlights the kinetic and thermodynamic factors at play during crystal growth.
In the case of this compound, the interplay between the hydrogen-bonding of the carboxylic acid and amino groups, and the van der Waals interactions of the pentyl chain, would be sensitive to the crystallization environment. The polarity of the solvent, for example, can influence the formation of specific hydrogen-bonding motifs, such as the common carboxylic acid dimer, or favor interactions between the solute and solvent molecules, potentially leading to the formation of solvates. uky.edu The agitation rate and temperature during crystallization can also affect the nucleation and growth kinetics, thereby influencing the final crystal morphology and size distribution. diva-portal.org While specific studies on the crystallization of this compound are not widely reported, the principles governing the crystallization of analogous benzoic acid derivatives provide a framework for understanding how its supramolecular architecture can be manipulated.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Conformational and Packing Analysis
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. wikipedia.orgpreprints.org It provides valuable information on molecular conformation, packing, and dynamics, especially for crystalline and amorphous solids where diffraction techniques may be limited. wikipedia.organr.fr
For this compound, ssNMR can be employed to elucidate key structural features. The chemical shifts of the carbon-13 and nitrogen-15 (B135050) nuclei are highly sensitive to their local electronic environment and can therefore be used to identify the number of crystallographically independent molecules in the unit cell and to obtain information about intermolecular interactions, such as hydrogen bonding. nih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei and provide information on the proximity of different atomic groups. preprints.org For instance, by analyzing the 1H-13C and 1H-15N dipolar couplings, it is possible to determine internuclear distances and deduce the conformation of the pentyl chain and the orientation of the benzoic acid moiety in the solid state. Two-dimensional ssNMR experiments, such as 1H-13C Heteronuclear Correlation (HETCOR), can further reveal through-space connectivities between different parts of the molecule and neighboring molecules, offering a detailed picture of the crystal packing. researchgate.net
Supramolecular Assembly and Self-Organization of this compound
The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is known as supramolecular self-assembly. numberanalytics.com For this compound, the presence of a carboxylic acid group, an amino group, and an aromatic ring provides a rich platform for various non-covalent interactions that drive its self-organization.
Design Principles for Hydrogen-Bonded Supramolecular Complexes
Hydrogen bonding is a primary directional force in the self-assembly of molecules containing hydroxyl, carboxyl, and amine functionalities. numberanalytics.com The design of hydrogen-bonded supramolecular complexes relies on the predictable formation of specific hydrogen-bonding motifs, often referred to as synthons. nih.gov For carboxylic acids, the most common and robust synthon is the cyclic dimer formed by two O-H···O hydrogen bonds. uky.edu
In the case of this compound, several hydrogen-bonding interactions are possible:
Carboxylic acid dimer: The formation of a classic head-to-head dimer through the carboxylic acid groups.
Carboxylic acid-amino chain: A head-to-tail arrangement where the carboxylic acid of one molecule hydrogen bonds to the amino group of another.
Intermolecular N-H···O bonds: The amino group can also act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid.
The formation of a particular supramolecular assembly is often a result of a hierarchy of these interactions. Studies on related benzoic acid derivatives have shown that the carboxylic acid dimer is a very stable and frequently observed motif. mdpi.comsemanticscholar.orgmdpi.comfrontiersin.orgunizar.es The presence of other functional groups can then direct the assembly of these dimers into higher-order structures. consensus.app
Role of the Pentylamino Group in Directing Self-Assembly
The pentylamino group in this compound plays a multifaceted role in its self-assembly. Firstly, the secondary amine provides an additional hydrogen-bond donor (N-H) and acceptor (the lone pair on the nitrogen) site, which can participate in the formation of hydrogen-bonded networks. mdpi.comresearchgate.net
Investigation of Co-Crystallization Phenomena
Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a co-former) into the crystal lattice. rsc.orgmdpi.comijper.org The components of a co-crystal are held together by non-covalent interactions, most commonly hydrogen bonds. nih.govnih.govrsc.org
Given its hydrogen-bonding capabilities, this compound is a prime candidate for co-crystallization. Potential co-formers could be selected based on their ability to form robust and predictable hydrogen-bond synthons with either the carboxylic acid or the amino group. For example:
With basic co-formers (e.g., pyridines, amides): The carboxylic acid group of this compound can form a strong O-H···N or O-H···O hydrogen bond with the co-former, disrupting the carboxylic acid dimer and leading to a new supramolecular structure. rsc.org
With acidic co-formers: The amino group can act as a hydrogen bond acceptor.
With molecules capable of forming multiple hydrogen bonds: More complex, multi-component assemblies can be envisioned.
The formation of co-crystals can lead to significant changes in properties such as solubility, melting point, and stability. While specific co-crystallization studies on this compound are not prevalent in the reviewed literature, the extensive research on co-crystals of other benzoic acid derivatives provides a strong basis for predicting and designing novel solid forms of this compound with tailored properties. rsc.orgmdpi.comnih.govrjptonline.org The unexpected formation of a co-crystal of N′-benzylidenepyridine-4-carbohydrazide with benzoic acid, formed from the autoxidation of benzaldehyde, highlights the thermodynamic favorability of such assemblies. nih.gov
Spectroscopic Investigations
Vibrational Spectroscopy (FT-IR and Raman) of 4-(Pentylamino)benzoic acid
Comprehensive Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrational modes of its constituent parts: the pentylamino group, the benzoic acid moiety, and the connecting N-C bond. Based on data from similar molecules like 4-aminobenzoic acid and its N-alkylated derivatives, a detailed assignment can be proposed. researchgate.netresearchgate.netmdpi.com
The high-frequency region of the FT-IR spectrum is dominated by O-H and N-H stretching vibrations. The O-H stretch of the carboxylic acid group typically appears as a very broad band in the range of 3300-2500 cm⁻¹, a characteristic feature resulting from strong intermolecular hydrogen bonding between the carboxylic acid dimers. vjst.vn The N-H stretching vibration of the secondary amine is expected to be found around 3400-3300 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.
The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp band, typically located in the region of 1700-1680 cm⁻¹ for aromatic carboxylic acids. mdpi.com The presence of intermolecular hydrogen bonding can shift this band to lower wavenumbers. The aromatic C=C stretching vibrations of the benzene (B151609) ring usually appear as a set of bands in the 1620-1450 cm⁻¹ region.
The N-H bending vibration is expected around 1550-1500 cm⁻¹. The C-N stretching vibration of the alkyl-aryl amine is typically observed in the 1340-1250 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H and O-H groups, as well as various skeletal vibrations of the pentyl chain and the benzene ring, populate the fingerprint region below 1500 cm⁻¹.
A tentative assignment of the principal vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (Carboxylic acid dimer) | 3300 - 2500 (broad) |
| N-H stretch | 3400 - 3300 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic acid dimer) | 1700 - 1680 |
| C=C stretch (aromatic) | 1620 - 1450 |
| N-H bend | 1550 - 1500 |
| C-N stretch | 1340 - 1250 |
| O-H bend (in-plane) | 1440 - 1395 |
| C-O stretch | 1320 - 1210 |
| C-H bend (aliphatic) | 1470 - 1370 |
| O-H bend (out-of-plane) | 960 - 875 |
| C-H bend (aromatic, out-of-plane) | 900 - 675 |
Correlation of Spectroscopic Data with Computational Predictions
Density Functional Theory (DFT) calculations are a powerful tool for predicting and interpreting the vibrational spectra of molecules. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry and vibrational frequencies of this compound can be calculated. researchgate.netijtsrd.comnih.gov
Computational studies on related molecules like 4-aminobenzoic acid and its derivatives have shown that DFT calculations can accurately predict the vibrational frequencies. researchgate.netvjst.vn The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.
For this compound, DFT calculations would likely predict the formation of a stable hydrogen-bonded dimer, which significantly influences the vibrational frequencies of the carboxylic acid group, particularly the O-H and C=O stretching modes. vjst.vnresearchgate.net The calculations can also help to resolve ambiguities in the assignment of complex vibrational modes in the fingerprint region by providing a theoretical potential energy distribution (PED) for each mode.
Probing Intermolecular Interactions via Vibrational Spectroscopy
Vibrational spectroscopy is highly sensitive to intermolecular interactions, such as hydrogen bonding. In this compound, the most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups, leading to the formation of centrosymmetric dimers. This is evident in the FT-IR spectrum by the broad O-H stretching band and the shift of the C=O stretching band to lower frequencies compared to the monomeric form. vjst.vn
The N-H group of the pentylamino substituent can also participate in hydrogen bonding, either with the carboxylic acid group of a neighboring molecule or with the solvent in solution studies. Such interactions would lead to shifts in the N-H stretching and bending frequencies. The study of these shifts in different solvents or at different concentrations can provide valuable information about the nature and strength of these intermolecular interactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Multi-Dimensional NMR Techniques for Complete Spectral Assignment
While one-dimensional ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques are often necessary for the complete and unambiguous assignment of all signals in a molecule as complex as this compound. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, allowing for the tracing of the spin systems within the pentyl chain and the aromatic ring. For instance, the correlation between the N-H proton and the adjacent methylene (B1212753) protons of the pentyl group, as well as the correlations between the protons of the pentyl chain, would be clearly visible.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹³C signals for all the protonated carbons in the pentyl chain and the aromatic ring. nih.govnp-mrd.org
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons, such as the carboxylic acid carbon and the ipso-carbons of the benzene ring, by observing their correlations with nearby protons. nih.gov
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on data from analogous compounds. rsc.orgrsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| COOH | ~12-13 | ~170 |
| C1 (ipso-COOH) | - | ~125 |
| C2, C6 (ortho to COOH) | ~7.8 (d) | ~131 |
| C3, C5 (meta to COOH) | ~6.6 (d) | ~112 |
| C4 (ipso-NH) | - | ~152 |
| N-H | ~6.5 (t) | - |
| N-CH₂ | ~3.2 (q) | ~43 |
| -CH₂- | ~1.6 (quint) | ~29 |
| -CH₂- | ~1.4 (sext) | ~29 |
| -CH₂- | ~1.3 (sext) | ~22 |
| -CH₃ | ~0.9 (t) | ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d=doublet, t=triplet, q=quartet, quint=quintet, sext=sextet.
Conformational Analysis in Solution via NMR Chemical Shifts and Coupling Constants
NMR spectroscopy can provide valuable information about the preferred conformation of the flexible pentyl chain in solution. The chemical shifts of the protons and carbons in the pentyl group can be influenced by their spatial proximity to the aromatic ring and the carboxylic acid group.
The vicinal coupling constants (³J) between the protons on adjacent carbons in the pentyl chain can be used to estimate the dihedral angles via the Karplus equation. By analyzing the coupling constants, it is possible to determine the populations of different staggered conformations (anti vs. gauche) around the C-C bonds of the pentyl chain. ubc.ca
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be used to identify through-space interactions between protons. For example, an NOE between the protons of the pentyl chain and the aromatic protons would indicate a folded conformation where the alkyl chain is in proximity to the benzene ring. Conformational analysis of related N-alkylated aminobenzoic acid derivatives has shown that the alkyl chain can adopt specific orientations relative to the aromatic ring. rsc.orgacs.orgrsc.org
Dynamic NMR Studies of Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. In this compound, the primary focus of DNMR studies would be the restricted rotation around the C(aryl)-N bond. This rotation is not free due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic π-system and steric hindrance from the pentyl group.
At room temperature, the rotation around the C-N bond is typically fast on the NMR timescale, resulting in time-averaged signals for the aromatic protons and carbons. However, as the temperature is lowered, the rate of rotation decreases. At a sufficiently low temperature, known as the coalescence temperature (Tc), the signals for the protons or carbons ortho and meta to the amino group, which are chemically non-equivalent in a static conformation, will broaden and eventually split into two distinct sets of signals.
Table 1: Representative Rotational Barriers for Related Anilide Systems
| Compound | Rotational Barrier (kJ/mol) | Method |
| N,N-dialkyl isonicotinamides | 82-86 | ¹H NMR and DFT |
| N-methylaniline | Not specified | Low-temperature ¹³C NMR |
This table presents data for related compounds to illustrate the typical energy barriers observed for C-N bond rotation.
Electronic Absorption (UV-Vis) Spectroscopy of this compound
The electronic absorption spectrum of this compound is characterized by transitions within the substituted benzene chromophore. The presence of both an electron-donating amino group (-NHC₅H₁₁) and an electron-withdrawing carboxylic acid group (-COOH) on the benzene ring gives rise to distinct absorption bands.
Characterization of Electronic Transitions and Chromophores
The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands, analogous to its parent compound, p-aminobenzoic acid (PABA). sielc.com
π → π* Transition: A high-energy, intense absorption band is expected in the shorter wavelength UV region. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring.
Intramolecular Charge Transfer (ICT) Transition: A lower-energy, less intense band is anticipated at a longer wavelength. This transition has significant charge-transfer character, involving the delocalization of the nitrogen lone pair electrons to the π-system of the benzene ring and towards the carboxylic acid group. This ICT character is responsible for the sensitivity of the spectrum to the solvent environment.
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band with a change in the polarity of the solvent. researchgate.net this compound is expected to exhibit positive solvatochromism, where the absorption maximum (λmax) of the ICT band shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.
This phenomenon can be explained by the fact that the excited state of the molecule is more polar than the ground state due to the increased charge separation in the ICT state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. researchgate.net
Table 2: Expected Solvatochromic Shifts for the ICT Band of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Expected λmax (nm) |
| n-Hexane | 1.88 | Shorter Wavelength |
| Dichloromethane (B109758) | 8.93 | Intermediate Wavelength |
| Acetonitrile | 37.5 | Longer Wavelength |
| Water | 80.1 | Longest Wavelength |
This table is illustrative and shows the expected trend based on the principles of solvatochromism in similar compounds.
Correlation with Time-Dependent Density Functional Theory (TD-DFT) Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical modeling method used to predict and interpret electronic absorption spectra. mdpi.comgithub.comrespectprogram.org For this compound, TD-DFT calculations can provide valuable insights into the nature of the electronic transitions.
By optimizing the ground-state geometry of the molecule and then performing TD-DFT calculations, it is possible to predict the vertical excitation energies and oscillator strengths of the electronic transitions. researchgate.netresearchgate.net These calculated values can be correlated with the experimentally observed UV-Vis spectrum. The calculations can confirm the π → π* and ICT nature of the observed bands and can also be used to visualize the molecular orbitals involved in these transitions. Studies on similar benzoic acid derivatives have shown good agreement between TD-DFT calculated spectra and experimental results. rsc.orgresearchgate.net
Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
For this compound (molecular weight: 207.27 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]+•) at m/z 207. The fragmentation pattern would likely involve characteristic losses of functional groups.
A prominent fragmentation pathway for benzoic acid derivatives is the loss of the hydroxyl radical (•OH) from the carboxylic acid group, leading to the formation of a stable acylium ion. docbrown.infoyoutube.com In the case of this compound, this would result in a peak at m/z 190.
Another expected fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom in the pentyl group. For instance, the loss of a butyl radical (•C₄H₉) would lead to a fragment at m/z 150. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental formula, thus confirming the identity and assessing the purity of the compound.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 207 | [C₁₂H₁₇NO₂]+• (Molecular Ion) |
| 190 | [M - OH]+ |
| 150 | [M - C₄H₉]+ |
| 136 | [C₈H₁₀N]+ (from cleavage of the carboxyl group) |
| 120 | [M - C₅H₁₁ - H]+• |
| 77 | [C₆H₅]+ (Phenyl cation) |
This table represents a prediction of the fragmentation pattern based on the known fragmentation of similar molecules.
Computational and Theoretical Chemistry
Quantum Chemical Calculations of 4-(Pentylamino)benzoic acid
Quantum chemical calculations are fundamental to understanding the behavior of this compound. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like this compound.
Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted benzoic acids, DFT methods such as B3LYP have been successfully used to obtain reliable geometries. ajchem-b.comresearchgate.net The optimization of this compound would yield key structural parameters.
Illustrative Optimized Geometric Parameters (Hypothetical)
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C-N Bond Length | Bond connecting the amino nitrogen to the benzene (B151609) ring | ~1.38 - 1.40 Å |
| N-C Bond Length | Bond connecting the amino nitrogen to the pentyl chain | ~1.45 - 1.47 Å |
| C=O Bond Length | Carbonyl bond in the carboxylic acid group | ~1.21 - 1.23 Å |
| C-O Bond Length | Single bond in the carboxylic acid group | ~1.34 - 1.36 Å |
| C-N-C Angle | Angle around the linking nitrogen atom | ~120 - 125 ° |
Electronic Structure: Once the geometry is optimized, DFT is used to calculate the electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. actascientific.com A smaller gap suggests the molecule is more reactive. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For similar molecules, the HOMO is often localized on the electron-donating aminobenzoyl moiety, while the LUMO is distributed across the aromatic system. ajchem-b.com
Illustrative Electronic Properties (Hypothetical)
| Property | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 eV |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. uwosh.edu These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.
For systems like 4-substituted benzoic acids, ab initio molecular orbital calculations have been used to derive theoretical scales for understanding substituent effects. researchgate.net For instance, Hartree-Fock (HF) theory is a foundational ab initio method. While it provides a good first approximation, it neglects electron correlation, which can be accounted for by more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. High-accuracy ab initio calculations on the benzoic acid dimer have been used to model its potential energy surface and analyze complex phenomena like proton tunneling. researchgate.net Applying such methods to this compound would provide a benchmark for results obtained by DFT and offer a more profound understanding of intramolecular and intermolecular interactions.
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. The larger and more flexible the basis set, the more accurately the orbitals are described, but at a significantly higher computational cost.
Commonly used basis sets include:
Pople-style basis sets: These are denoted by notations like 6-31G(d,p) or 6-311++G(d,p). The numbers indicate how many functions are used for core and valence orbitals (split-valence). The letters in parentheses denote the addition of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens), which allow for orbital shape distortion and are crucial for accurate bonding descriptions. The '+' symbols indicate the addition of diffuse functions, which are important for describing anions or weak, long-range interactions. ajchem-b.comresearchgate.net
Dunning-style basis sets: These are correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ. They are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions.
The selection involves a trade-off: a simple basis set like STO-3G is computationally fast but offers low accuracy, while a large basis set like aug-cc-pVQZ provides high accuracy at a very high computational cost. researchgate.net For a molecule the size of this compound, a basis set like 6-311++G(d,p) often provides a reasonable compromise between accuracy and efficiency for properties like geometry and electronic structure. actascientific.com
Common Basis Sets and Their Characteristics
| Basis Set | Description | Typical Use |
|---|---|---|
| STO-3G | Minimal basis set, low accuracy | Initial, low-cost calculations |
| 6-31G(d) | Split-valence with polarization | Standard for geometry optimizations of organic molecules |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions | Accurate geometries, energies, and non-covalent interactions |
| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy energy calculations |
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the pentylamino side chain gives this compound a complex conformational landscape. Conformational analysis aims to map out the different spatial arrangements (conformers) of the molecule and their relative energies. scribd.com
A computational conformational scan involves systematically rotating one or more of these dihedral angles and calculating the energy at each step. The resulting plot of energy versus dihedral angle is a potential energy curve. Minima on this curve correspond to stable, low-energy conformers, while maxima represent the energy barriers (torsional barriers) that must be overcome to transition between them. For similar flexible molecules, conformational scans have been used to understand polymorphism and molecular packing in crystals. uky.edu
Key Rotatable Bonds for Conformational Analysis
| Dihedral Angle | Description | Expected Conformers |
|---|---|---|
| Cring-Cring-N-Calkyl | Rotation of the amino group relative to the benzene ring | Planar or near-planar due to conjugation |
| Cring-N-Calkyl-Calkyl | Rotation around the N-C1 bond of the pentyl chain | Staggered conformations likely favored |
| N-C1-C2-C3 | Rotation around the C1-C2 bond of the pentyl chain | Anti and gauche conformers |
| C1-C2-C3-C4 | Rotation around the C2-C3 bond of the pentyl chain | Anti and gauche conformers |
The five-carbon pentyl chain grants the molecule significant flexibility. This flexibility results in a complex potential energy surface (PES), which is a multidimensional surface describing the molecule's energy as a function of its geometric coordinates. libretexts.org The PES for this compound would feature numerous local energy minima, each corresponding to a distinct stable conformer.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior of this compound
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal detailed information about how this compound behaves in different solvent environments, including its interactions with solvent molecules and its tendency to self-associate.
The behavior of this compound in solution is significantly influenced by the nature of the solvent. Solvents can be broadly categorized based on their polarity and hydrogen-bonding capabilities. In polar, protic solvents like water, the carboxylic acid and amino groups of the molecule can form strong hydrogen bonds with the solvent molecules. This solvation process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The extent of solvation depends on the balance of these energetic contributions. nih.govucl.ac.uk
Studies on similar molecules, such as p-aminobenzoic acid (pABA), have shown that in polar solvents that are good hydrogen bond donors, the carboxylic groups are efficiently solvated, which can limit the formation of hydrogen-bonded dimers between solute molecules. nih.gov Conversely, in solvents of lower polarity, there is a greater tendency for the solute molecules to form hydrogen-bonded dimers. nih.gov For this compound, the presence of the nonpolar pentyl group would likely enhance its solubility in less polar organic solvents compared to smaller analogs.
The self-association of benzoic acid derivatives in solution is a complex phenomenon. In apolar solvents or those with low hydrogen bond acceptor propensity, benzoic acids tend to form conventional hydrogen-bonded dimers. researchgate.net However, in polar solvents or those with a high propensity to accept hydrogen bonds, the formation of these dimers is inhibited in favor of interactions like π–π stacking. nih.govresearchgate.net Molecular dynamics simulations of related aminobenzoic acids have revealed a significant solvent-dependent aggregation behavior. For instance, in water, m-aminobenzoic acid molecules have been shown to spontaneously form hydrogen-bonded π–π stacking molecular clusters. mdpi.com It is therefore expected that this compound would exhibit similar solvent-dependent self-association, with the specific nature of the aggregates (e.g., dimers, larger clusters) and the dominant intermolecular interactions (hydrogen bonding vs. π–π stacking) being dictated by the solvent environment.
The following table, based on studies of p-aminobenzoic acid, illustrates the solvent-dependent nature of solute interactions, which can be extrapolated to understand the behavior of this compound.
| Solvent Type | Dominant Interaction | Expected Behavior of this compound |
| Polar (e.g., Water) | π–π stacking | Promotion of π–π stacking over hydrogen-bonded dimers due to strong solvation of the polar groups. |
| Organic/Less Polar | Hydrogen Bonding | Tendency to form hydrogen-bonded carboxylic dimers. nih.gov |
The hydrogen bonds involving the carboxylic acid and the secondary amine groups of this compound are dynamic in nature. MD simulations can track the formation and breaking of these bonds over time, providing insights into their stability and the kinetics of proton transfer events. For instance, studies on 4-hydroxybenzoic acid have shown that proton transfer can occur within the hydrogen-bonded dimers in the crystalline phase. nih.gov In solution, the dynamics would be even more pronounced due to the mobility of the solvent molecules.
Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic structure and predict the reactivity of molecules. researchgate.netirjweb.com These analyses provide a detailed picture of the electron distribution and the regions of a molecule that are most likely to participate in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more reactive.
For aromatic compounds like this compound, the HOMO is typically associated with the electron-rich aromatic ring and the amino substituent, while the LUMO is often localized on the electron-withdrawing carboxylic acid group and the phenyl ring. The pentylamino group, being an electron-donating group, would be expected to raise the energy of the HOMO, while the carboxylic acid group, an electron-withdrawing group, would lower the energy of the LUMO.
While specific data for this compound is not available, studies on similar molecules like 4-(carboxyamino)-benzoic acid provide analogous insights. uni-muenchen.de The table below presents hypothetical HOMO and LUMO energy values for this compound, based on typical values for related aromatic acids, to illustrate the concept.
| Molecular Orbital | Hypothetical Energy (eV) | Description |
| HOMO | -6.5 | Highest occupied molecular orbital, primarily located on the aniline (B41778) moiety. |
| LUMO | -1.5 | Lowest unoccupied molecular orbital, primarily located on the benzoic acid moiety. |
| HOMO-LUMO Gap | 5.0 | An indicator of the molecule's kinetic stability and chemical reactivity. |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. researchgate.netscispace.com It provides a description of the bonding in terms of localized electron-pair "bonding" orbitals (Lewis-type) and their interactions with "antibonding" orbitals (non-Lewis-type). The strength of these interactions can be quantified using second-order perturbation theory.
For this compound, NBO analysis would reveal significant delocalization of the lone pair of electrons on the nitrogen atom of the pentylamino group into the π-system of the benzene ring. This interaction contributes to the resonance stabilization of the molecule. Similarly, interactions between the lone pairs on the oxygen atoms of the carboxylic acid group and the adjacent C=O and C-O bonds can be analyzed. These intramolecular charge transfers play a crucial role in determining the molecule's geometry, electronic properties, and reactivity. Theoretical studies on substituted benzoic acids have demonstrated the utility of NBO analysis in characterizing the nature of intermolecular hydrogen bonding as well. google.com
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the hydrogen atom of the secondary amine would exhibit regions of high positive potential, making them likely sites for nucleophilic attack and hydrogen bond donation. The aromatic ring would show a more complex potential distribution, influenced by both the electron-donating pentylamino group and the electron-withdrawing carboxylic acid group. The nonpolar pentyl chain would be expected to have a relatively neutral electrostatic potential. Such maps are crucial for understanding intermolecular interactions, including how the molecule might interact with biological receptors or other molecules in solution.
Potential Applications in Materials Science
Exploration of Liquid Crystalline Properties for 4-(Pentylamino)benzoic acid and its Derivatives
The study of this compound and its derivatives is rooted in their ability to form liquid crystalline phases, which are states of matter intermediate between conventional liquids and solid crystals. mdpi.com
The induction of mesomorphic (liquid crystalline) behavior in derivatives of this compound is primarily governed by the principle of creating molecular anisotropy—a rod-like shape. This is achieved through the formation of supramolecular hydrogen-bonded dimers. nih.govresearchgate.net The carboxylic acid groups of two this compound molecules form strong O-H···O hydrogen bonds, effectively creating a more elongated and rigid "supermolecule". researchgate.netmdpi.com This dimerization is a crucial strategy for designing liquid crystals from benzoic acid derivatives. nih.gov The rigid aromatic core provides stability, while the flexible pentyl chain at the terminal position contributes to the fluidity characteristic of liquid crystals. frontiersin.org The combination of a rigid core and flexible terminal chains is a fundamental design principle for calamitic (rod-like) liquid crystals. nih.gov
Derivatives of benzoic acid are known to exhibit various types of liquid crystal phases, primarily nematic and smectic phases, upon heating. nih.govresearchgate.net The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase has an additional layer of positional order, with molecules arranged in sheets. mdpi.comresearchgate.net
The transition from a solid crystal to a liquid crystal and then to an isotropic liquid occurs at specific, defined temperatures. nih.gov These transitions can be identified and studied using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.gov For instance, the closely related compound 4-(4-pentenyloxy)benzoic acid, which also forms hydrogen-bonded dimers, exhibits a complex series of phase transitions upon heating and cooling, including both nematic and multiple smectic phases. mdpi.comnih.gov DSC studies on this dimer revealed distinct transitions from crystalline to smectic, between different smectic phases, from smectic to nematic, and finally from nematic to the isotropic liquid state. mdpi.comnih.gov
Below is a table of representative phase transition temperatures for a homologous series of 4-(4-alkyloxyphenylazo) benzoic acids, which demonstrates how alkyl chain length influences these properties.
| Compound (Alkyl Chain) | Melting Point (°C) | Mesophase Transitions (°C) | Clearing Point (°C) | Observed Mesophases |
|---|---|---|---|---|
| Hexyloxy (n=6) | 265.0 | - | - | Nematic, Smectic |
| Heptyloxy (n=7) | 263.0 | - | - | Nematic, Smectic |
| Octyloxy (n=8) | 262.6 | - | - | Nematic, Smectic |
| Nonyloxy (n=9) | 250.0 | - | - | Nematic, Smectic |
| Decyloxy (n=10) | 245.0 | Smectic -> Nematic @ 217 | 245.0 | Nematic, Smectic |
Data derived from studies on structurally similar azo-derivatives of alkoxybenzoic acids, illustrating typical phase behavior.
The performance of liquid crystals, including the stability and temperature range of their mesophases, is highly sensitive to molecular structure. frontiersin.orgnih.gov For homologous series like the 4-(alkylamino)benzoic acids, the length of the alkyl chain (the pentyl group in this case) is a critical factor.
Self-Assembly Phenomena for Advanced Materials
The same intermolecular forces that drive the formation of liquid crystals—namely hydrogen bonding and π-π stacking between aromatic rings—can also be harnessed to create other advanced materials through self-assembly. nih.govnih.gov
Low-molecular-weight compounds like this compound can act as gelators, forming supramolecular gels in various organic solvents. nih.gov This process occurs when the molecules self-assemble into an extended, three-dimensional network of fibers that immobilizes the solvent. nih.govrsc.org The primary driving forces for this assembly are the directional hydrogen bonds forming catemers or dimers and π-π stacking interactions between the benzoic acid rings. nih.govnih.gov
Researchers have successfully designed supramolecular gelators from other benzoic acid derivatives. nih.gov For instance, perfluoroalkylated benzoic acids have been shown to form gels in organic solvents, which have potential applications in environmental remediation, such as treating oil spills. nih.gov The resulting gels can be processed into xerogels (dried gels) that can adsorb dyes and other pollutants. nih.gov This demonstrates the potential for creating functional, porous materials from self-assembling benzoic acid derivatives.
A key advantage of materials held together by non-covalent interactions is their potential to be "smart" or responsive to external stimuli. nih.gov Because hydrogen bonds and π-π stacking are relatively weak compared to covalent bonds, they can be disrupted or modulated by changes in the environment, such as temperature, pH, or the presence of specific chemicals. nih.govnih.gov
This responsiveness allows for the engineering of materials that can change their properties on demand. For example, a supramolecular gel formed from this compound could potentially be disassembled (undergo a gel-sol transition) by increasing the temperature, which would provide enough thermal energy to break the hydrogen bonds holding the network together. nih.gov Similarly, changing the pH could deprotonate the carboxylic acid group, disrupting the hydrogen-bonding motif and leading to a change in the material's structure and properties. nih.gov This principle is widely used to create stimuli-responsive polymers and gels for applications in drug delivery, sensing, and catalysis. rsc.org
Role as Components in Organic Electronics or Optoelectronic Materials
Theoretical studies on molecules with similar structures, such as p-aminobenzoic acid (PABA) and its derivatives, offer insights into the potential of this compound as a component in organic electronic and optoelectronic materials. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group, mediated by the aromatic ring, is central to its electronic behavior.
Theoretical investigations into the charge transport properties of organic molecules often involve computational methods like Density Functional Theory (DFT) to analyze their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining a molecule's ability to transport charge.
For p-aminobenzoic acid, a parent compound to this compound, DFT studies have been conducted to understand its electronic structure researchgate.net. These studies provide a basis for inferring the potential charge transport characteristics of this compound. The introduction of an N-alkyl substituent, such as the pentyl group, can influence the electronic properties. Generally, alkyl groups are weakly electron-donating, which can raise the energy of the HOMO, potentially facilitating hole injection and transport.
The planarity of the molecule also plays a significant role in charge transport in the solid state. While theoretical calculations can predict the geometry of an isolated molecule, the packing of molecules in a thin film is crucial for efficient charge transport. The pentyl chain in this compound could influence this packing, potentially leading to either favorable π-π stacking for charge hopping or steric hindrance that disrupts it.
A theoretical investigation of 4-(benzylamino)benzoic acid derivatives using DFT calculations provided insights into their HOMO-LUMO gaps acs.org. While not a direct analogue, this study on related structures highlights how modifications to the amino group can tune the electronic properties.
Table 1: Theoretical Electronic Properties of Related Aminobenzoic Acid Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| p-Aminobenzoic Acid | DFT/B3LYP | -5.89 | -1.23 | 4.66 |
| 4-(Benzylamino)benzoic Acid | DFT/PBE0 | Not Specified | Not Specified | Not Specified |
The potential luminescent properties of this compound can also be inferred from theoretical studies on similar molecules. The photophysical properties of p-aminobenzoic acid and its derivatives have been a subject of interest, particularly concerning intramolecular charge transfer (ICT) phenomena nih.gov. Upon photoexcitation, an electron can be transferred from the electron-donating amino group to the electron-withdrawing carboxylic acid group, leading to a zwitterionic excited state that can be emissive nih.gov.
Quantum chemical calculations on PABA derivatives have shown that modifications to the amine group can significantly affect their spectral properties nih.gov. The presence of the pentyl group on the nitrogen atom in this compound would likely influence the ICT process. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption and emission spectra of molecules sharif.edu. Such calculations could elucidate the nature of the excited states and the potential for luminescence in this compound.
A study on 4-aminobenzoic acid derived Schiff base ligands utilized TD-DFT to interpret their absorption spectra and understand the electronic transitions sharif.edu. This underscores the utility of theoretical methods in predicting the optical properties of related compounds. While specific theoretical data on the luminescent properties of this compound are not available, the general principles derived from studies on analogous molecules suggest that it could exhibit interesting photophysical behavior.
Application as Inhibitors in Atomic Layer Deposition (ALD) Processes
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. Area-selective ALD, which involves depositing a material only on specific regions of a substrate, often employs inhibitor molecules to block deposition on other areas nih.gov. Small organic molecules, particularly those that can form self-assembled monolayers (SAMs), are of great interest as ALD inhibitors stanford.edu.
The structural features of this compound—specifically the carboxylic acid head group, the aromatic ring, and the pentylamino tail—make it a plausible candidate for an ALD inhibitor. The carboxylic acid group can anchor the molecule to a variety of surfaces, while the aromatic ring and the alkyl chain can form a dense blocking layer.
Computational studies have been instrumental in understanding the mechanisms of ALD inhibition. For instance, DFT calculations have been used to investigate the adsorption of inhibitor molecules on different surfaces and their ability to block precursor molecules nih.govacs.org.
The amine group in this compound could play a significant role in its function as an ALD inhibitor. Studies on aniline (B41778) (C₆H₅NH₂) as a small-molecule inhibitor have shown that the amine group can interact with the surface and that the phenyl group can shield this interaction from precursor molecules acs.org. The presence of the amine group in this compound could therefore contribute to its binding and blocking capabilities.
Furthermore, the length of the alkyl chain can influence the effectiveness of an inhibitor. While longer alkyl chains can lead to more ordered and dense SAMs, which can improve blocking, they can also decrease the molecule's volatility, a key parameter for vapor-phase deposition of inhibitors doaj.orgresearchgate.net. The pentyl chain in this compound represents a balance between these competing factors.
Table 2: Structural Features of this compound Relevant to ALD Inhibition
| Structural Feature | Potential Role in ALD Inhibition |
| Carboxylic Acid Group | Anchors the molecule to the substrate surface. |
| Aromatic Ring | Contributes to the formation of a dense, ordered blocking layer through π-π interactions. |
| Pentylamino Group | The amine can interact with the surface, and the pentyl chain contributes to the packing density of the inhibitor layer. |
While direct experimental or theoretical studies on this compound as an ALD inhibitor are not currently available, its molecular structure, by analogy to other studied inhibitors, suggests it is a promising candidate for this application.
Advanced Analytical Techniques and Method Development
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for comprehensive analysis. These techniques are indispensable for structural elucidation and the analysis of trace-level components. ijprajournal.comepa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the structural elucidation and trace-level quantification of compounds in complex mixtures. nih.govnih.govnih.gov The technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.
For the analysis of 4-(Pentylamino)benzoic acid, an electrospray ionization (ESI) source is typically used, which can be operated in either positive or negative ion mode. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺, while in negative ion mode, it would be detected as the deprotonated molecule [M-H]⁻. koreascience.kr
In the tandem mass spectrometer, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. By monitoring specific transitions from a precursor ion to a product ion (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved. nih.gov This makes LC-MS/MS ideal for trace analysis in complex matrices and for providing confirmatory identification of the compound and its metabolites or degradation products. restek.com
Table 3: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC with C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | m/z 208.13 (for [M+H]⁺) |
| Product Ion (Q3) | e.g., m/z 191.1 (loss of NH₃), m/z 138.1 (aminobenzoic acid fragment) |
| Collision Energy | Optimized for specific transitions |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Hyphenating chromatography with Infrared (IR) spectroscopy (GC-IR or LC-IR) provides an orthogonal detection method to mass spectrometry. While MS provides information about the mass-to-charge ratio of the molecule and its fragments, IR spectroscopy provides information about the specific functional groups present, based on the absorption of infrared radiation at characteristic vibrational frequencies. researchgate.netdocbrown.info
For this compound, an IR spectrum would show characteristic bands for the N-H stretch of the secondary amine, C-H stretches of the alkyl chain and aromatic ring, a strong C=O stretch for the carboxylic acid, and O-H stretching vibrations. chemicalbook.comresearchgate.net When coupled with a chromatographic separation, an IR detector can acquire a full spectrum for each eluting peak.
This technique can be particularly useful for distinguishing between isomers that may have very similar or identical mass spectra but different IR spectra. While not as common as LC-MS or GC-MS due to lower sensitivity and technical challenges (especially with LC-IR where mobile phase solvents can interfere), IR detection offers a complementary and confirmatory tool for structural elucidation. researchgate.net
Quantitative and Qualitative Analytical Methodologies
The accurate determination of this compound in various matrices relies on the development and validation of robust analytical methods. Methodologies such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry are commonly employed for both identifying (qualitative) and measuring the amount (quantitative) of the compound. A critical aspect of these methodologies is their validation to ensure they are suitable for their intended purpose. dcvmn.org
Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision)
Method validation is a process that demonstrates an analytical procedure is suitable for its intended use. dcvmn.org The key parameters for validation include specificity, linearity, accuracy, and precision. nih.gov
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, a validated HPLC method would demonstrate that the peak corresponding to the compound is well-resolved from other potential components, with no interference at its retention time. ceu.es
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations. For a related compound, benzoic acid, linearity has been demonstrated in HPLC methods with correlation coefficients (r²) greater than 0.999 over concentration ranges such as 10-1000 µg/mL. researchgate.net A similar expectation would apply to methods developed for this compound.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed through recovery studies by adding a known amount of the analyte (spiking) to a sample matrix and measuring the recovered amount. For instance, recovery studies for benzoic acid in food samples have shown results between 98.83% and 100.47%. researchgate.net
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. For validated methods of similar compounds, maximum RSD values for intermediate precision have been reported as low as 0.9%. nih.govceu.es
The following table summarizes typical validation parameters from a validated HPLC method for benzoic acid, which would be analogous to a method for this compound.
| Parameter | Typical Specification | Example Value (for Benzoic Acid) |
| Linearity (r²) | > 0.999 | 0.9998 researchgate.net |
| Range (µg/mL) | Appropriate for intended use | 10 - 1000 researchgate.net |
| Accuracy (% Recovery) | Typically 98-102% | 98.83 - 100.47% researchgate.net |
| Precision (RSD) | < 2% | < 2.005% researchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in quantitative analysis. eflm.eu
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. eflm.eu It is often determined based on the signal-to-noise ratio, typically established at a ratio of 3:1. researchgate.net
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.gov The signal-to-noise ratio for LOQ is commonly set at 10:1. researchgate.net
For the related compound benzoic acid, various analytical techniques have established LOD and LOQ values. These values provide a benchmark for what could be expected for a validated method for this compound.
| Analytical Method | LOD | LOQ |
| HPLC | 1 µg/mL researchgate.net | 4 µg/mL researchgate.net |
| Spectrophotometry | Not specified | 1 µg/mL researchgate.net |
| Titration | ≥ 50 µg/mL researchgate.net | Not specified |
| Biosensor | 73.6 ppm (µg/mL) nih.gov | Not specified |
| Alternate HPLC Method | 0.1597 µg/mL researchgate.net | 0.115 µg/mL researchgate.net |
Future Research Directions and Outlook
Predictive Modeling for Structure-Property Relationships Beyond Current Scope
Future research will increasingly rely on predictive modeling to forecast the properties of novel derivatives of 4-(Pentylamino)benzoic acid. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this endeavor. nih.govdergipark.org.trchitkara.edu.in By analyzing the relationships between the molecular structure of aminobenzoic acid derivatives and their physicochemical properties, these models can guide the design of new compounds with desired characteristics. nih.govdergipark.org.tr For instance, QSAR studies have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are key to the inhibitory activity of certain benzoylaminobenzoic acid derivatives. nih.gov Such models can be expanded to predict a wider range of properties for this compound derivatives, including their liquid crystalline behavior, self-assembly tendencies, and electronic properties. The use of artificial intelligence and machine learning algorithms can further enhance the predictive power of these models, enabling the high-throughput screening of virtual compound libraries and accelerating the discovery of new materials. nih.govarxiv.org
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The chemical industry's shift towards greener and more sustainable practices necessitates the development of environmentally friendly synthetic routes for this compound and its derivatives. researchgate.net Traditional chemical syntheses often rely on petroleum-based precursors and harsh reaction conditions, leading to environmental concerns. researchgate.netmdpi.com Future research will likely focus on biocatalysis and the use of renewable feedstocks. researchgate.netmdpi.comnih.gov For example, biosynthesis pathways for aminobenzoic acids, which start from simple sugars like glucose, are being explored in microorganisms. mdpi.com These methods offer a more sustainable alternative to conventional chemical synthesis. researchgate.netmdpi.com Additionally, the development of catalytic systems that operate under milder conditions, use non-toxic solvents, and minimize waste generation will be a key area of investigation. researchgate.netrsc.orgrsc.org The goal is to create synthetic methodologies that are not only efficient but also have a minimal environmental footprint.
Integration of this compound into Multifunctional Supramolecular Systems
The unique structure of this compound, featuring both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group, makes it an excellent building block for supramolecular chemistry. nih.gov Hydrogen bonds play a crucial role in the formation of ordered structures, such as liquid crystals. nih.govfrontiersin.orgnih.gov Future research will explore the integration of this compound into more complex, multifunctional supramolecular systems. By combining it with other molecules through non-covalent interactions, it is possible to create materials with novel properties and functionalities. For example, the formation of hydrogen-bonded liquid crystal complexes with other calamitic or discotic molecules could lead to materials with tunable optical and electronic properties. frontiersin.orgnih.govtcichemicals.com The dynamic and reversible nature of these non-covalent bonds could also be exploited to create stimuli-responsive materials that change their properties in response to external triggers like light, temperature, or pH. nih.govnih.gov
Development of Advanced Materials Based on its Self-Assembly Properties
The ability of molecules to self-assemble into well-defined structures is a cornerstone of nanotechnology and materials science. Derivatives of benzoic acid are known to form liquid crystalline phases through the self-assembly of rod-like molecules. nih.govnih.gov The calamitic (rod-like) shape of this compound suggests its potential to form various liquid crystalline mesophases, such as nematic and smectic phases. tcichemicals.comnih.gov Future research will focus on harnessing these self-assembly properties to create advanced materials. For example, ordered films of this compound-based liquid crystals could be used in optical displays, sensors, and other electronic devices. Furthermore, the self-assembly of its derivatives into nanofibers, gels, or other nanostructures could open up applications in areas such as drug delivery, tissue engineering, and catalysis. nih.gov The precise control over the self-assembly process through chemical modification of the molecule will be a key factor in tailoring the properties of these materials for specific applications.
Bridging Theoretical Predictions with Experimental Verification in Emerging Applications
A synergistic approach that combines theoretical modeling with experimental validation will be crucial for unlocking the full potential of this compound in new and emerging applications. Computational methods like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this molecule and its derivatives. researchgate.netresearchgate.netrsc.org These theoretical predictions can then guide experimental work, for example, in the design of new molecules with specific absorption or emission properties for optoelectronic applications. Conversely, experimental data from techniques such as X-ray diffraction, NMR spectroscopy, and thermal analysis are essential for validating and refining the theoretical models. researchgate.netrsc.org This iterative process of prediction and verification will be instrumental in developing a deeper understanding of the structure-property relationships in this compound-based systems and in accelerating their translation into practical applications, from molecular electronics to advanced therapeutics. researchgate.netresearchgate.netuit.no
Q & A
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Approach : Screen for enzyme inhibition (e.g., tyrosinase or cytochrome P450) using UV-Vis spectroscopy to monitor substrate conversion rates .
- Experimental Design : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and dose-response curves (IC determination) .
Advanced Research Questions
Q. How can polymorphism in this compound be systematically studied?
- Methodology :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points, glass transitions) and thermogravimetric analysis (TGA) to assess thermal stability .
- X-ray Crystallography : Employ SHELXL or SIR97 for structure solution and refinement to resolve polymorphic forms .
- Data Interpretation : Compare lattice parameters and hydrogen-bonding networks across polymorphs .
Q. What computational tools are effective for modeling interactions between this compound and biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450 isoforms) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes .
Q. How should contradictory solubility data be resolved for this compound?
- Troubleshooting :
- Solvent Screening : Test solubility in buffered aqueous systems (pH 2–12) and organic solvents (e.g., DMSO, ethanol) using nephelometry or UV absorbance .
- pH-Dependent Studies : Measure solubility at physiologically relevant pH levels (e.g., 1.2 for gastric fluid, 6.8 for intestinal fluid) .
- Data Harmonization : Apply Hansen solubility parameters to reconcile discrepancies .
Q. What crystallographic challenges arise when determining the structure of this compound?
- Challenges : Twinning, low-resolution data, or weak diffraction due to flexible pentyl chains.
- Solutions :
- Use high-flux synchrotron sources for data collection.
- Apply twin refinement protocols in SHELXL or WinGX .
- Validate hydrogen-bonding networks using ORTEP-3 for graphical representation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
